cynandione A

Neuropathic Pain α7 nAChR Agonism β-Endorphin Upregulation

Researchers requiring a validated, non-opioid analgesic reference standard face challenges with artifactual acetophenones. Cynandione A (CAS 168706-29-4) resolves this through unambiguous 2D INADEQUATE NMR structural confirmation. - Definitive α7 nAChR-dependent IL-10/β-endorphin induction with established in vivo ED50 values (14.9 μg mechanical allodynia; 6.5 μg thermal hyperalgesia). - Quantifiable hepatoprotection: reduces CCl4-induced transaminase release by ~50% and inhibits lipid peroxidation by 50% at 50 μM. - Validated neuroprotection: 7.2% cerebral infarction reduction at 30 mg/kg in rat MCAO models. Supplied with rigorous analytical certification for QC authentication of Cynanchum wilfordii and C. auriculatum raw materials.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B1250994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecynandione A
Synonymscynandione A
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O
InChIInChI=1S/C16H14O6/c1-7(17)9-3-4-12(21)15(16(9)22)14-11(20)6-5-10(19)13(14)8(2)18/h3-6,19-22H,1-2H3
InChIKeyDYQDHRLBSZIKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cynandione A: High-Purity Biacetophenone Reference Standard for Neuroinflammation and Ischemic Injury Research


Cynandione A is a characteristic biacetophenone derivative with a biphenyl structure isolated primarily from the roots of *Cynanchum wilfordii* and *Cynanchum auriculatum* [1]. As a principal bioactive acetophenone from Cynanchi Wilfordii Radix [2], it serves as a critical reference compound for investigating mechanisms in neuropathic pain, cerebral ischemia, hepatoprotection, and inflammation.

Natural product biacetophenone reference standard from Cynanchum spp.
α7 nAChR-mediated signaling pathway studies
Oxidative stress and hepatocyte injury model research
Authenticated structure for botanical QC workflows

Why Generic Acetophenones Cannot Substitute for Cynandione A in Neuroprotection and Pain Research


Cynandione A cannot be interchanged with co-occurring acetophenones such as cynanchone A or 2,5-dihydroxyacetophenone due to distinct, target-specific pharmacological profiles. While cynanchone A demonstrates anti-inflammatory activity [1] and 2,5-dihydroxyacetophenone exhibits antiplatelet effects [2], neither has been shown to replicate the specific α7 nAChR-mediated IL-10/β-endorphin signaling or the hepatoprotective glutathione maintenance uniquely documented for cynandione A [3]. Additionally, cynanchone A and cynandiones B-C are considered probable artificial products derived from cynandione A, further complicating their use as reliable standards [4].

Cynandione A
vs. Cynanchone AMechanism differs: α7 nAChR/IL-10 vs. NF-κB pathway; anti-inflammatory response context may not transfer
Cynandione A
vs. 2,5-DihydroxyacetophenoneIn vivo cerebral ischemia endpoint data absent; neuroprotection model context may not replicate
Cynandione A
vs. Cynandiones B–CProbable isolation artifacts; botanical authentication and marker reliability may be compromised

Quantitative Comparative Evidence for Selecting Cynandione A Over Other Acetophenones


Cynandione A Demonstrates Superior In Vivo Efficacy in Neuropathic Pain Models Compared to Standard Care

Cynandione A produces dose-dependent antinociception in neuropathic rats with ED50 values of 14.9 μg for mechanical allodynia and 6.5 μg for thermal hyperalgesia, translating to maximal possible effects of 57% and 59%, respectively [1]. This mechanism is driven by p38β MAPK-mediated spinal microglial expression of β-endorphin, a pathway not activated by structurally related acetophenones [2].

Neuropathic pain model response
Reported
ED50 14.9 μg (allodynia); ED50 6.5 μg (hyperalgesia); max effect 57% / 59%
Supports α7 nAChR-mediated analgesic pathway interpretation
Spinal nerve ligation rat model; intrathecal route
Neuropathic Pain α7 nAChR Agonism β-Endorphin Upregulation

Cynandione A Provides Quantifiable Hepatoprotection by Maintaining Glutathione Levels, an Effect Not Replicated by Cynanchone A

In primary rat hepatocytes exposed to CCl4, cynandione A (50 μM) significantly reduced the release of glutamic pyruvic transaminase and sorbitol dehydrogenase by approximately 50% [1]. This protection is mechanistically linked to the maintenance of glutathione, superoxide dismutase, catalase, and glutathione reductase levels, as well as a 50% reduction in lipid peroxidation (malondialdehyde production) [2]. In contrast, cynanchone A, another acetophenone from the same source, has not been reported to exhibit this specific hepatoprotective mechanism in this model [3].

Hepatoprotection endpoint
Cross-study comparable
Cynandione A: ~50% reduction in transaminase release and lipid peroxidation at 50 μM
Supports hepatocyte injury model review; cynanchone A lacks comparable reported data
Primary rat hepatocytes exposed to CCl4
Hepatoprotection Oxidative Stress Glutathione Redox Homeostasis

Cynandione A Exhibits a Distinct Anti-Inflammatory Mechanism via Macrophage α7 nAChR/IL-10 Activation Unshared by Cynanchone A

Cynandione A inhibits inflammation through a specific, α7 nAChR-dependent pathway. It reduces proinflammatory cytokine expression (TNF-α, IL-6, IL-1β) and stimulates IL-10 expression in LPS-treated macrophages and endotoxemic mice, effects that are completely blocked by the α7 nAChR antagonist methyllycaconitine [1]. Cynanchone A, conversely, exerts anti-inflammatory effects via NF-κB pathway inhibition, without evidence of α7 nAChR engagement [2].

Anti-inflammatory mechanism
Head-to-head
Cynandione A: α7 nAChR-dependent IL-10 induction, blocked by methyllycaconitine
Supports pathway-specific anti-inflammatory mechanism review
LPS-stimulated RAW264.7 cells and endotoxemic mice
Anti-Inflammatory α7 Nicotinic Receptor IL-10 Modulation

Cynandione A Significantly Reduces Cerebral Infarction Size In Vivo, Unlike 2,5-Dihydroxyacetophenone

In a rat model of cerebral ischemia, treatment with 30 mg/kg cynandione A resulted in markedly improved neurological deficit scores and a 7.2% reduction in cerebral infarction size at 72 hours (p < 0.05 vs. control) [1]. This in vivo neuroprotective effect is associated with the attenuation of HMGB1 increase and mitigation of DPYSL2 cleavage [2]. In contrast, 2,5-dihydroxyacetophenone, while reported to have neuroprotective qualities in vitro , lacks published in vivo cerebral ischemia data demonstrating a direct reduction in infarction volume.

Cerebral ischemia model
Reported
7.2% reduction in infarction size at 30 mg/kg (p < 0.05 vs. control)
Supports ischemia model endpoint interpretation
Rat model of experimentally induced cerebral ischemia; 72 h
Cerebral Ischemia Neuroprotection Stroke Model

Scalable Two-Step Gram-Scale Synthesis Enables Cynandione A Procurement for High-Throughput Screening, Unlike Cynanchone A

A two-step, gram-scale synthesis of cynandione A has been developed, utilizing a one-pot tandem oxidation/regioselective arylation of 1,4-hydroquinone [1]. This method provides a reliable, scalable route for obtaining multi-gram quantities of high-purity material, essential for high-throughput screening and in vivo pharmacology studies. In contrast, no scalable, high-yielding synthetic route for cynanchone A has been reported, limiting its availability to low-yield natural product isolation [2].

Scalable synthesis route
Head-to-head
Two-step, gram-scale synthesis via one-pot tandem oxidation/regioselective arylation
Supports procurement and synthesis scalability review
Cynanchone A: no reported scalable synthetic route
Chemical Synthesis Scalability Gram-Scale Production

Cynandione A Is a Validated Principal Bioactive Marker, Unlike the Artifactual Nature of Cynanchone A and Cynandiones B-C

Cynandione A is a characteristic, naturally occurring biacetophenone of *Cynanchum* species [1]. Structural revisions have confirmed that cynanchone A and cynandiones B-C are likely artificial products formed during the isolation of cynandione A, raising concerns about their authenticity as genuine natural products [2]. The structure of cynandione A has been unambiguously confirmed using advanced 2D 13C-13C INADEQUATE NMR spectroscopy [3].

Authenticity and identity
Class-level inference
Structure confirmed by 2D 13C-13C INADEQUATE NMR; genuine natural product
Supports botanical authentication and marker identity review
Cynanchone A and cynandiones B–C may be isolation artifacts
Quality Control Chemotaxonomic Marker Structural Authentication

Primary Research and Quality Control Applications for Cynandione A


Preclinical Neuropathic Pain Research: α7 nAChR-Mediated Analgesia

Researchers investigating non-opioid analgesic mechanisms should prioritize cynandione A for its well-characterized, α7 nAChR-dependent induction of IL-10 and β-endorphin. The defined ED50 values (14.9 μg and 6.5 μg) for mechanical allodynia and thermal hyperalgesia provide precise dosing benchmarks for in vivo efficacy studies [1].

Mechanistic Studies of Hepatoprotection and Oxidative Stress

Investigators studying glutathione-mediated hepatoprotection will find cynandione A a valuable tool. Its ability to reduce CCl4-induced transaminase release by ~50% and inhibit lipid peroxidation by 50% at 50 μM offers a quantifiable, reproducible phenotype for exploring antioxidant defense pathways [2].

In Vivo Cerebral Ischemia and Stroke Model Development

For laboratories developing therapeutic interventions for ischemic stroke, cynandione A provides a positive control with proven in vivo efficacy. The 7.2% reduction in cerebral infarction size at 30 mg/kg in a rat model serves as a validated benchmark for evaluating novel neuroprotective candidates [3].

Authentic Reference Standard for Quality Control of Cynanchi Wilfordii Radix

Quality control laboratories should use cynandione A as the definitive chemical marker for authenticating *Cynanchum wilfordii* and *C. auriculatum* raw materials and extracts. Its unambiguous structural confirmation by 2D INADEQUATE NMR ensures reliable identification, in contrast to potentially artifactual acetophenones like cynanchone A [4].

Application
Selection Property
Validation Focus
Neuropathic pain pathway studies
α7 nAChR signaling and β-endorphin modulation context
Model-response endpoint interpretation
Hepatoprotection and oxidative stress research
Glutathione redox homeostasis pathway context
Hepatocyte injury endpoint review
Cerebral ischemia model studies
Infarction volume and neurological deficit endpoint context
Ischemia model-response review
Botanical QC and chemotaxonomic marker analysis
Authenticated structure and identity confirmation
Marker reliability and artifact exclusion review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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